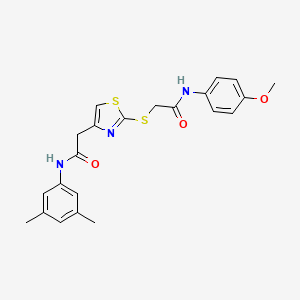

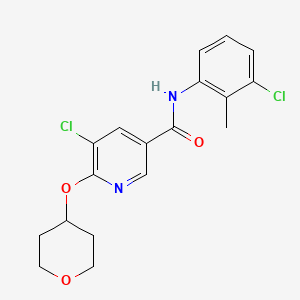

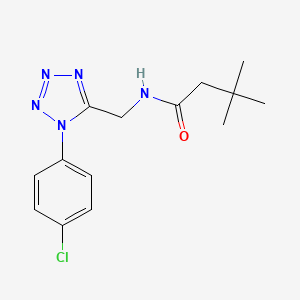

![molecular formula C20H19N3O3 B2517927 4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105251-19-1](/img/structure/B2517927.png)

4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one" is a chemical entity that appears to be a derivative of 1,2,4-oxadiazole and benzo[b][1,4]oxazin-3(4H)-one. The structure suggests the presence of multiple functional groups and a complex aromatic system, which may contribute to a variety of chemical properties and biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been explored in various studies. For instance, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide through diazeniumdiolation has been reported, which could provide insights into the synthetic pathways that might be applicable to the target compound . Additionally, the synthesis of 1,3,4-oxadiazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine and carbohydrazides has been described, indicating the versatility of oxadiazole synthesis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been characterized in various studies. For example, the crystal structure of a related compound featuring a 1,2,4-triazine ring linked to an oxadiazol-3-ium ring has been elucidated, providing information on the planarity and dihedral angles between the rings . This information could be relevant to understanding the molecular geometry and conformation of the target compound.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives has been explored, with studies showing the formation of new derivatives through reactions such as Schiff base formation and reactions with methyliodide and NaH . Additionally, the synthesis of N-Mannich bases from 1,3,4-oxadiazole derivatives has been reported, demonstrating the potential for further chemical modifications . These reactions could be indicative of the types of chemical transformations that the target compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The stability of these compounds in acidic and basic conditions has been noted, as well as their ability to form hydrogen bonds in the crystal state . The antimicrobial and anti-proliferative activities of some N-Mannich bases derived from 1,3,4-oxadiazoles suggest potential biological relevance . The synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives and their characterization through NMR, IR, and mass spectroscopy also provide a foundation for understanding the properties of the target compound .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of derivatives related to the given compound involves transformations that lead to new chemical entities with potential applications in material science and pharmacology. For example, the synthesis of 1,3,5-triazine-2,4,6-trione derivatives through cyclic transformations of 1,3,4-oxadiazol-2(3H)-one derivatives showcases the chemical versatility of oxadiazole derivatives in forming compounds with varied biological and chemical properties (Chau et al., 1997).

Antimicrobial and Anti-Proliferative Activities

The oxadiazole derivatives have been evaluated for antimicrobial and anti-proliferative activities , demonstrating their potential in addressing various bacterial infections and cancer cell lines. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives exhibited significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi, alongside potent anti-proliferative activity against multiple cancer cell lines, highlighting their therapeutic potential (Al-Wahaibi et al., 2021).

Molecular Structures and Chemical Properties

Research on the crystal structures and Hirshfeld surfaces of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides insights into the molecular interactions and stability of these compounds, which is crucial for the development of new materials with specific optical and electronic properties (Karanth et al., 2019).

Photoluminescent Properties

Oxadiazole derivatives also exhibit photoluminescent properties , making them candidates for applications in optoelectronic devices and sensors. For example, studies on the synthesis and mesomorphic behaviour of 1,3,4-oxadiazole derivatives have shown that these compounds can exhibit wide mesomorphic temperature ranges and strong blue fluorescence emissions, which are valuable for the development of liquid crystals and luminescent materials (Han et al., 2010).

properties

IUPAC Name |

4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-12-8-9-15(10-13(12)2)19-21-18(26-22-19)11-23-16-6-4-5-7-17(16)25-14(3)20(23)24/h4-10,14H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTROBSGMKMJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

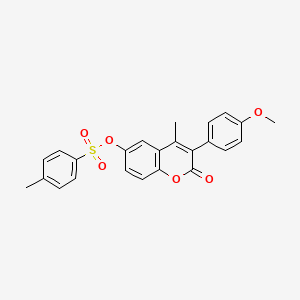

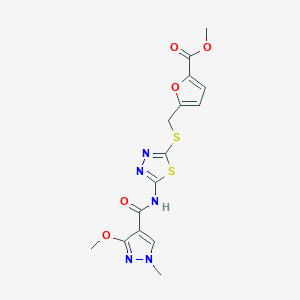

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

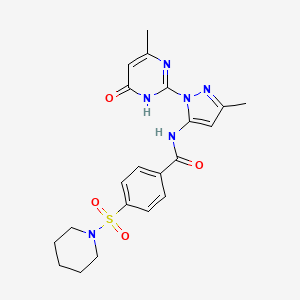

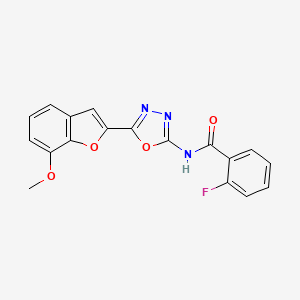

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

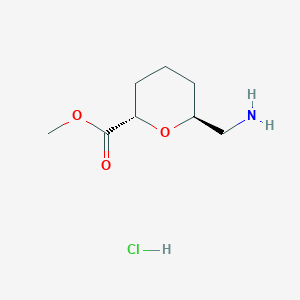

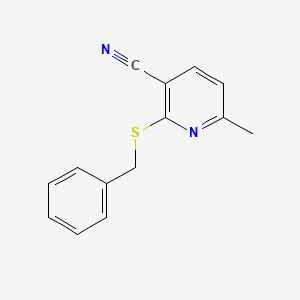

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

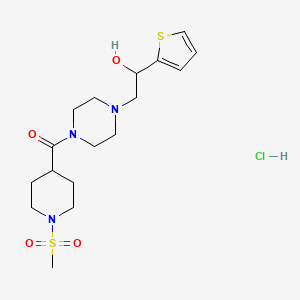

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)